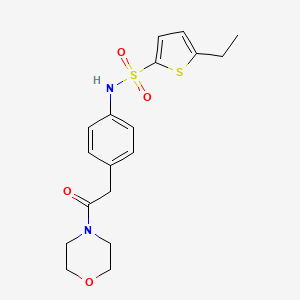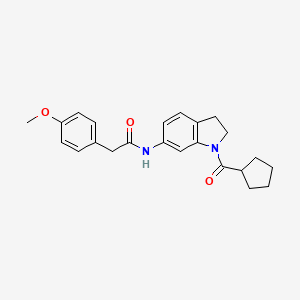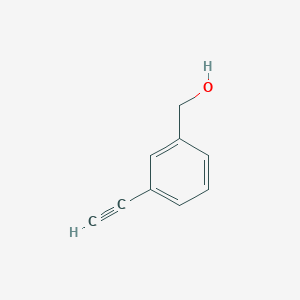
5-ethyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)thiophene-2-sulfonamide
Übersicht
Beschreibung
5-ethyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)thiophene-2-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EHT 1864 and has shown promising results in various studies related to cancer, inflammation, and other diseases.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 5-ethyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)thiophene-2-sulfonamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit certain cancer cell lines. The presence of the thiophene ring is crucial as it can interact with DNA and proteins within cancer cells, leading to apoptosis or programmed cell death. Researchers are exploring its efficacy against various types of cancer, including breast, lung, and colon cancers .
Anti-inflammatory Agents
The sulfonamide group in this compound is known for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes like COX-2, which are involved in the inflammatory response. This makes it a candidate for developing new anti-inflammatory drugs .
Antimicrobial Applications
5-ethyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)thiophene-2-sulfonamide has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism involves disrupting the cell membrane integrity of microbes, leading to cell lysis and death. This property is being investigated for use in treating infections resistant to conventional antibiotics .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. The morpholine moiety can cross the blood-brain barrier, allowing the compound to exert its effects directly on neural tissues. Studies are focusing on its ability to reduce oxidative stress and inflammation in the brain .
Organic Electronics
The thiophene ring in this compound is of interest in the field of organic electronics. Thiophene derivatives are known for their excellent electronic properties, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This compound is being studied for its potential to improve the performance and stability of these devices .
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are used as corrosion inhibitors. This compound can form a protective layer on metal surfaces, preventing oxidation and corrosion. Its effectiveness in various environments, including acidic and saline conditions, is being evaluated to extend the lifespan of metal structures and components .
Pharmacokinetics and Drug Delivery
The morpholine group in this compound enhances its solubility and bioavailability, making it a promising candidate for drug delivery systems. Researchers are investigating its pharmacokinetics to optimize its absorption, distribution, metabolism, and excretion (ADME) properties. This could lead to the development of more effective and targeted therapies .
Antioxidant Properties
The compound has shown antioxidant properties, which can neutralize free radicals and reduce oxidative stress. This is particularly important in preventing cellular damage and aging. Its antioxidant activity is being explored for potential applications in skincare and anti-aging products .
These diverse applications highlight the versatility and potential of 5-ethyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)thiophene-2-sulfonamide in various fields of scientific research.
Eigenschaften
IUPAC Name |
5-ethyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-2-16-7-8-18(25-16)26(22,23)19-15-5-3-14(4-6-15)13-17(21)20-9-11-24-12-10-20/h3-8,19H,2,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHRVSUNPRYSFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)thiophene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(3,4-dimethoxyphenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B3209680.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B3209687.png)
![1-(2-((3-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(o-tolyl)urea](/img/structure/B3209694.png)
![6-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3209699.png)
![3-Ethyl-6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3209701.png)
![6-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3209705.png)
![6-(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3209712.png)
![2-(2-methoxyphenyl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B3209725.png)
![1-(4-Isopropylphenyl)-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B3209726.png)
